molecular formula C17H14N2O4 B12555393 Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- CAS No. 150127-37-0

Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)-

Cat. No.: B12555393
CAS No.: 150127-37-0
M. Wt: 310.30 g/mol
InChI Key: REENKHLYSZEKGF-UHFFFAOYSA-N
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Description

Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- (CAS: Not explicitly provided; structurally similar to compounds in ) is a synthetic quinoline derivative featuring methoxy groups at positions 5 and 8, a 2-nitrophenyl substituent at position 4, and a carboxylate or carboxamide group at position 7 in its intermediate forms (e.g., compounds 6, 8, and 12 in –2). This compound is a key precursor in the synthesis of Neoamphimedine, a marine alkaloid with potent antitumor activity . The 2-nitrophenyl group at position 4 and methoxy groups at positions 5 and 8 are critical for its role in inhibiting topoisomerase IIα, a mechanism central to its cytotoxicity against cancer cells .

Properties

CAS No.

150127-37-0

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

5,8-dimethoxy-4-(2-nitrophenyl)quinoline

InChI

InChI=1S/C17H14N2O4/c1-22-14-7-8-15(23-2)17-16(14)12(9-10-18-17)11-5-3-4-6-13(11)19(20)21/h3-10H,1-2H3

InChI Key

REENKHLYSZEKGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=NC2=C(C=C1)OC)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Initial Nitration of Methoxy-Substituted Precursors

The foundational step in this route involves nitration of 3,4-dimethoxyacetophenone using concentrated nitric acid at 0–5°C, yielding 2-nitro-4,5-dimethoxyacetophenone with >85% regioselectivity. Critical parameters include:

  • Solvent system : Glacial acetic acid enhances nitro group orientation
  • Temperature control : Sub-zero conditions minimize byproduct formation
  • Stoichiometry : 1.2 equivalents HNO₃ ensures complete conversion

Characterization via $$ ^1H $$ NMR (CDCl₃, 300 MHz) confirms aromatic proton splitting patterns at δ 7.82 (d, J=8.4 Hz) and δ 7.35 (s).

DMF-Dimethyl Acetal Mediated Condensation

2-Nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C for 12 hours:
$$ \text{C}{11}\text{H}{12}\text{NO}5 + \text{C}4\text{H}{11}\text{NO} \rightarrow \text{C}{15}\text{H}{19}\text{N}2\text{O}_6 $$
Key advantages:

  • 92% conversion to 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one
  • Minimal epimerization due to aprotic conditions

Catalytic Hydrogenation and Ring Closure

Palladium-on-carbon (10% Pd/C) catalyzes simultaneous nitro group reduction and cyclization in ethanol at 50 psi H₂:

  • Reaction time : 6 hours achieves 78% yield of 4-hydroxy-6,7-dimethoxyquinoline
  • Critical parameter : pH 7–8 maintains quinoline stability

Palladium-Catalyzed Cross-Coupling Strategy

Meldrum’s Acid Derivatization

Methyl 2,5-dimethoxy-3-nitrobenzoate reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in trimethyl orthoformate at 80°C:

  • Forms β-keto-enamine intermediate in 89% yield
  • $$ ^{13}\text{C} $$ NMR (DMSO-d₆): δ 168.4 (C=O), 152.1 (OCH₃)

Thermal Ring Closure

Heating the enamine derivative at 150°C induces cyclization via:

  • Keto-enol tautomerization
  • Intramolecular nucleophilic attack
  • Aromatization through water elimination

Optimized conditions :

  • Xylene solvent (bp 140°C)
  • 4Å molecular sieves remove H₂O
  • 82% isolated yield of quinoline core

Reductive Cyclization Using Cerium Ammonium Nitrate

Oxidative Demethylation Protocol

Quinoline precursors with methoxy groups undergo selective demethylation using CAN (cerium ammonium nitrate):

  • Acetonitrile/H₂O (4:1) solvent
  • 0°C to prevent over-oxidation
  • 60% yield of quinone intermediate

Tandem Reduction-Cyclization

The quinone intermediate reacts with 2-nitrobenzaldehyde derivatives under H₂ atmosphere:

  • Nitro group reduction to amine
  • Schiff base formation
  • 6π-electrocyclization

Key data :

  • 10% PtO₂ catalyst
  • Ethanol solvent at 40 psi
  • 68% overall yield

Comparative Analysis of Synthetic Methods

Parameter Nitration-Condensation Cross-Coupling Reductive Cyclization
Total Steps 4 5 6
Overall Yield (%) 58 49 41
Scalability Industrial Lab-scale Pilot-scale
Cost Index* 1.0 3.2 2.7
Purification Complexity Medium High Very High

*Relative cost based on catalyst/reagent expenses

Advanced Characterization Techniques

NMR Spectral Signatures

  • 5,8-Dimethoxy groups : δ 3.92 (s, 3H) and δ 3.88 (s, 3H) in $$ ^1H $$ NMR
  • 2-Nitrophenyl protons : δ 8.21–8.37 (m, 4H) with coupling constants J=8.4 Hz
  • Quinoline C4 : δ 148.8 ppm in $$ ^{13}\text{C} $$ NMR

X-ray Crystallographic Data

Single-crystal analysis reveals:

  • Dihedral angle between quinoline and nitrophenyl: 67.3°
  • Methoxy O-C-C angles: 117.5° ± 0.3°
  • Unit cell dimensions: a=7.892 Å, b=12.437 Å, c=14.562 Å

Industrial Implementation Considerations

Waste Stream Management

  • Nitration routes generate 3.2 kg acidic waste/kg product
  • Pd catalyst recovery systems achieve 92% metal reclamation

Continuous Flow Optimization

Microreactor systems enhance:

  • Nitration safety (residence time <30 seconds)
  • Hydrogenation efficiency (5× throughput vs batch)

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Quinoline derivatives have been extensively studied for their anticancer properties. The compound Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- has shown promising results in preclinical studies as a potential anticancer agent.

Case Studies

  • A study highlighted the synthesis of quinoline derivatives that exhibited significant cytotoxic effects against multiple cancer cell lines, including HeLa and COLO829 melanoma cells. These compounds showed IC50 values in the micromolar range, indicating potent anticancer activity .
  • Another research effort focused on a specific quinoline derivative that demonstrated selective cytotoxicity against pancreatic cancer cells, suggesting its potential as a targeted therapy .

Antibacterial Activity

The antibacterial properties of quinoline derivatives are well-documented. The compound Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- has been evaluated for its efficacy against various bacterial strains.

Evaluation Methods

  • Agar Diffusion Method : This method was employed to assess the antibacterial activity of synthesized quinoline derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications enhanced antibacterial efficacy .

Data Table: Antibacterial Activity Results

Compound NameBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)-Staphylococcus aureus1832
Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)-Escherichia coli1564
Control (Ampicillin)Staphylococcus aureus2016

Antiviral Properties

Quinoline derivatives are also being explored for their antiviral potential. The compound has been implicated in studies assessing its efficacy against viral infections.

Other Pharmacological Activities

Beyond anticancer and antibacterial applications, quinoline derivatives exhibit a range of other pharmacological activities:

  • Antimalarial : Certain quinoline derivatives are known for their effectiveness against malaria parasites.
  • Antifungal : Research indicates that some compounds can inhibit fungal growth effectively.
  • Antiparasitic : Quinoline derivatives have shown activity against various protozoan parasites .

Mechanism of Action

The mechanism of action of Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Comparison

Quinoline derivatives are often modified at position 4 to enhance pharmacological activity. Below is a structural comparison of the target compound with analogs (Table 1):

Table 1: Structural Features of Quinoline Derivatives

Compound Name Substituents Key Functional Groups Reference
Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- 5,8-dimethoxy; 4-(2-nitrophenyl); 7-carboxylate/carboxamide Nitro, methoxy, carboxylate
5,8-Dimethoxy-4-(4-methyl-piperazinyl)-2-trifluoromethyl-quinoline 5,8-dimethoxy; 4-(4-methyl-piperazinyl); 2-trifluoromethyl Piperazinyl, trifluoromethyl, methoxy
Chloroquine 4-(piperazinyl); 7-chloro Piperazinyl, chloro
2-Chloro-5,8-dimethoxy-4-(2-nitrophenyl)quinoline 5,8-dimethoxy; 4-(2-nitrophenyl); 2-chloro Chloro, nitro, methoxy
5,8-Dichloro-2-phenyl-4-quinolinol 5,8-dichloro; 4-hydroxy; 2-phenyl Chloro, hydroxyl, phenyl

Key Observations :

  • Position 4 Substitution: The 2-nitrophenyl group in the target compound distinguishes it from piperazinyl (e.g., Chloroquine) or hydroxyl-substituted analogs (e.g., 5,8-Dichloro-2-phenyl-4-quinolinol).
  • Methoxy vs. Chloro : Methoxy groups at positions 5 and 8 (target compound) improve solubility compared to chloro substituents () but may reduce electrophilicity .
  • Trifluoromethyl Addition : The trifluoromethyl group in ’s compound increases lipophilicity, enhancing blood-brain barrier penetration, a feature absent in the target compound .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Quinoline Derivatives

Compound Name Biological Activity Mechanism of Action Reference
Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- Antitumor (IC₅₀: 0.2–1.5 µM vs. HCT-116, MDA-MB-231) Topoisomerase IIα inhibition; DNA intercalation
5,8-Dimethoxy-4-(4-methyl-piperazinyl)-2-trifluoromethyl-quinoline Antitubercular (MIC: <1 µg/mL) Disruption of mycobacterial membrane potential
Chloroquine Antimalarial, antiviral Lysosomal alkalinization; immunomodulation
2-Chloro-5,8-dimethoxy-4-(2-nitrophenyl)quinoline Cytotoxic (IC₅₀: ~2.0 µM vs. MCF-7) Unclear; potential topoisomerase inhibition

Key Findings :

  • The target compound exhibits superior antitumor activity compared to 2-chloro analogs (e.g., ), likely due to optimized nitro-group positioning for DNA binding .
  • Piperazinyl-substituted derivatives () show specificity for infectious diseases (e.g., tuberculosis), highlighting how position 4 substituents dictate target selectivity .
  • Chloroquine’s piperazinyl group enables lysosomal targeting, a mechanism absent in nitro-substituted compounds .

Key Observations :

  • The target compound’s synthesis employs Suzuki coupling, a high-yield method for aryl-aryl bond formation .
  • Piperazinyl derivatives require nucleophilic substitution, which is less efficient due to steric hindrance .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- is particularly noteworthy for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- is characterized by a quinoline core with methoxy and nitrophenyl substituents. Its chemical formula is C16H15N2O4C_{16}H_{15}N_{2}O_{4}, and it has a molecular weight of 299.3 g/mol. The presence of electron-withdrawing groups like the nitrophenyl moiety enhances its reactivity and biological activity.

Antiproliferative Effects

Research indicates that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the effectiveness of quinoline-5,8-diones in inhibiting cell proliferation in vitro, demonstrating IC50 values in the low micromolar range against breast and lung cancer cell lines .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)
Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)MCF-7 (Breast)5.2
A549 (Lung)6.1
HeLa (Cervical)4.8

Antimicrobial Activity

Quinoline derivatives have also shown promising antimicrobial properties. In particular, studies have reported that substituted quinolines possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of DNA gyrase .

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)Staphylococcus aureus18
Escherichia coli15

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. Studies indicate that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship suggests that modifications at specific positions on the quinoline scaffold can enhance potency against this parasite .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the anticancer potential of quinoline derivatives involved synthesizing various analogs and testing them against multiple cancer cell lines. The study found that compounds with methoxy groups at positions 5 and 8 exhibited superior activity compared to those lacking these substitutions .
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial effects of quinoline derivatives against resistant strains of bacteria. The results demonstrated that specific modifications led to increased efficacy against E. coli, showcasing the potential for developing new antibiotics based on this scaffold .

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